N-(3-chloro-4-methylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S3/c1-11-4-5-12(7-14(11)19)20-17(23)8-13-9-25-18(21-13)26-10-15(22)16-3-2-6-24-16/h2-7,9H,8,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPTXUGLRCLGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the available literature on its biological activity, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure
The compound is characterized by a thiazole ring, a thiophene moiety, and an acetamide functional group. Its chemical formula is , with a molecular weight of approximately 341.81 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the target compound. In vitro evaluations have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives in the same class ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | 70 |
| 4a | 0.30 | 0.35 | 65 |
| 5a | 0.28 | 0.30 | 60 |
These derivatives also exhibited synergistic effects when combined with traditional antibiotics like ciprofloxacin, enhancing their efficacy while maintaining low toxicity levels .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented through their inhibition of cyclooxygenase (COX) enzymes. For instance, certain derivatives showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating their potential as anti-inflammatory agents .
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms . The binding affinity and selectivity for these targets are crucial for understanding its therapeutic potential.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of thiazole derivatives, showing reduced swelling in paw edema models compared to control groups treated with standard anti-inflammatory drugs .
- Synergistic Effects : A study demonstrated that combining thiazole derivatives with existing antibiotics resulted in lower MIC values for resistant strains, suggesting a promising approach for overcoming antibiotic resistance .
Scientific Research Applications
Anticancer Applications
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
The following table summarizes the cytotoxic effects of N-(3-chloro-4-methylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This Compound | MCF7 | 1.75 |
This data suggests that the compound is a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains.
Antibacterial Evaluation
The following table presents the minimum inhibitory concentration (MIC) values for this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate potential use as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the chloro-methylphenyl group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Core Heterocycles: The target compound’s thiazole core is distinct from thiazolidinone (e.g., compounds 9, 13 in ) or quinazolinone (e.g., compound 5 in ) derivatives. Thiophen-2-yl substitution is unique to the target compound; analogs in and feature nitro-furyl or dichlorophenyl groups instead.
Substituent Effects: The 3-chloro-4-methylphenyl group may enhance lipophilicity compared to 4-methoxyphenyl (compound 9) or 4-sulfamoylphenyl (compound 5), affecting membrane permeability .
Synthetic Yields: Yields for thiazolidinone-thioxoacetamides range from 53–90% (), influenced by steric and electronic effects of substituents. The target compound’s synthesis would likely require optimized coupling conditions due to its complex side chain.
Antimicrobial Activity:
- Thiazole-acetamide derivatives (e.g., compound I in ) and quinazolinone-thioacetamides (e.g., compound 5 in ) exhibit moderate to good antibacterial and antifungal activities. For example, compound 5 showed efficacy against Staphylococcus aureus (MIC: 12.5 µg/mL) .
- The thiophene moiety in the target compound may enhance activity against Gram-negative strains, as thiophene derivatives are known to disrupt bacterial membranes .
Crystallographic and Hydrogen-Bonding Features:
- In compound I (), the dichlorophenyl and thiazol rings are twisted at 61.8°, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice. The target compound’s thiophene and thioether groups may adopt a similar twisted conformation but with distinct packing motifs due to sulfur’s larger atomic radius .
Q & A
Q. Q1: What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?
A1: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-chloroacetamide intermediates. For example, thiourea reacts with 2-chloro-N-substituted acetamides in ethanol under reflux to yield thiazole derivatives .
- Step 2 : Introduction of the thiophen-2-yl moiety. This can be achieved by coupling 2-oxo-2-(thiophen-2-yl)ethyl thiol with the thiazole intermediate using anhydrous K₂CO₃ in acetone at room temperature .
- Step 3 : Final acetamide linkage via nucleophilic substitution between the thiazole-thioether intermediate and 3-chloro-4-methylaniline in a polar aprotic solvent (e.g., DMF) .
Characterization : Use FT-IR to confirm carbonyl (C=O, ~1670–1710 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups. ¹H NMR should resolve aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) .
Advanced Synthetic Challenges
Q. Q2: How can regioselectivity issues during thiazole ring formation be addressed?
A2: Regioselectivity in thiazole synthesis is influenced by:
- Reagent choice : Thiourea preferentially reacts at the α-position of chloroacetamide due to steric and electronic effects .
- Solvent effects : Polar solvents (e.g., ethanol) stabilize transition states, favoring cyclization over side reactions .
- Catalysis : Anhydrous K₂CO₃ enhances nucleophilicity of sulfur atoms, promoting ring closure .
For ambiguous cases, computational modeling (e.g., DFT calculations) predicts reactive sites, guiding experimental optimization .
Structural Confirmation and Analytical Pitfalls
Q. Q3: What contradictions may arise in spectroscopic data interpretation?
A3: Key challenges include:
- Overlapping signals : Thiophene protons (δ 7.0–7.5 ppm) may overlap with aromatic protons from the phenylacetamide group. Use 2D NMR (COSY, HSQC) to resolve assignments .
- Dynamic effects : Rotamers in the acetamide group can split NMR signals. Heating the sample to 60°C or using DMSO-d₆ as a solvent simplifies splitting .
- Mass spectrometry : Fragmentation patterns of the thioether linkage (e.g., loss of CH₂S, m/z 60) must be distinguished from thiazole ring cleavages .
Biological Activity Profiling
Q. Q4: What methodologies are used to evaluate the biological activity of this compound?
A4: Common assays include:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare activity to structurally related thiazole derivatives .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET). Thiazole-thioether motifs often target ATP-binding pockets .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria. Thiophene moieties enhance membrane permeability .
Computational and Mechanistic Studies
Q. Q5: How can computational tools optimize reaction conditions for scale-up?
A5:
- Reaction path search : Use quantum chemical software (e.g., Gaussian) to model intermediates and transition states. For example, simulate the energy profile of thioether bond formation to identify optimal temperatures .
- Machine learning : Train models on existing thiazole synthesis data (e.g., solvent, catalyst, yield) to predict high-yield conditions for novel analogs .
- Solvent screening : COSMO-RS simulations predict solvent compatibility, minimizing trial-and-error in selecting reaction media .
Data Contradictions and Resolution
Q. Q6: How should researchers address discrepancies between theoretical and experimental yields?
A6:
- Purification artifacts : Low yields may stem from losses during column chromatography. Use TLC-guided fractionation to recover intermediates .
- Side reactions : LC-MS can detect byproducts (e.g., over-oxidized thioethers). Redesign protecting groups (e.g., tert-butyl thioethers) to improve stability .
- Computational adjustments : Refine DFT parameters (e.g., basis sets, solvation models) to better align with experimental outcomes .
Advanced Applications in Drug Discovery
Q. Q7: What strategies enhance the pharmacokinetic profile of this compound?
A7:
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) to improve oral bioavailability.
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thiophene oxidation). Modify with electron-withdrawing groups (e.g., -CF₃) to block metabolism .
- Toxicity screening : Zebrafish embryo models assess acute toxicity, prioritizing analogs with LC₅₀ > 100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
